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molecular formula C12H12N2O2 B8320218 5-Methyl-2-(1-methyl-1H-imidazol-2-yl)benzoic acid

5-Methyl-2-(1-methyl-1H-imidazol-2-yl)benzoic acid

Cat. No. B8320218
M. Wt: 216.24 g/mol
InChI Key: MYYCTSIXFMVMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440982B2

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(pyrazin-2-yl)benzoic acid in Example A19, starting from 2-bromo-1-methyl-1H-imidazole. ESI-MS (m/z): 217 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[CH:16]=[N:15][CH:14]=[CH:13][N:12]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].BrC1N(C)C=CN=1>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[N:15]([CH3:16])[CH:14]=[CH:13][N:12]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)C1=NC=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N(C=CN1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C(=O)O)C1)C=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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